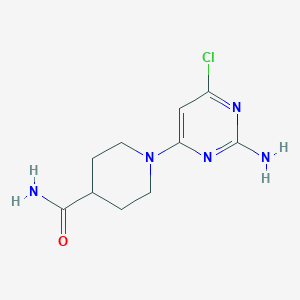
tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as the one you mentioned, are significant in natural products and drugs . They play a crucial role in cell biology and are often used as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of indole derivatives is typically complex, with various functional groups attached to the indole core . These functional groups can greatly influence the properties and reactivity of the compound.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . These reactions can include formylation, reduction, and olefination .Wissenschaftliche Forschungsanwendungen
Chemical Recycling of Poly(ethylene terephthalate)
Poly(ethylene terephthalate) (PET), commonly found in post-consumer soft-drink bottles, presents a significant opportunity for chemical recycling. Research by Karayannidis and Achilias (2007) highlights the potential of hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer, which can be repolymerized. This process not only addresses solid waste issues but also conserves petrochemical products and energy, showcasing a practical application of tert-butyl-based compounds in recycling efforts (Karayannidis & Achilias, 2007).
Synthetic Phenolic Antioxidants in Environmental Science
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs) in various products to prevent oxidation and extend shelf life. Their environmental occurrence, human exposure, and associated toxicities highlight the urgent need for research into novel SPAs with lower toxicity and environmental impact. This context underscores the relevance of studying tert-butyl-based compounds for their potential as safer alternatives in industrial applications (Liu & Mabury, 2020).
Biodegradation and Environmental Fate of Fuel Additives
Research on the biodegradation and environmental fate of fuel additives like methyl tert-butyl ether (MTBE) by Schmidt et al. (2004) provides insights into the challenges and potential pathways for mitigating pollution from these compounds. Understanding the degradation of MTBE and its intermediates under various conditions can inform the development of more environmentally friendly fuel additives, highlighting another area where tert-butyl-based compounds are of scientific interest (Schmidt et al., 2004).
Development of Nonchromatographic Bioseparation Processes
The review by Yan et al. (2018) on three-phase partitioning (TPP) as a bioseparation technology underlines the importance of rapid, green, and efficient separation methods for bioactive molecules. Tert-butyl-based compounds, through their role in facilitating such separations, are crucial for the production and purification of bioactive molecules used in food, cosmetics, and medicine (Yan et al., 2018).
Indole Synthesis in Organic Chemistry
The comprehensive review by Taber and Tirunahari (2011) on indole synthesis methodologies, including those involving tert-butyl-based compounds, highlights the significance of these processes in creating bioactive molecules. Such synthesis methods are fundamental in developing pharmaceuticals and exploring new treatments, demonstrating the critical role of tert-butyl-based compounds in medicinal chemistry (Taber & Tirunahari, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-7-6-8-12-9-10-16(13(11)12)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPYPUZJCNJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

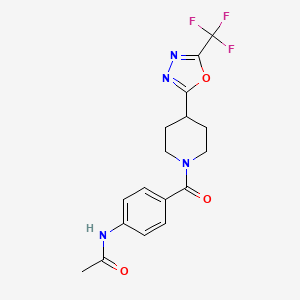
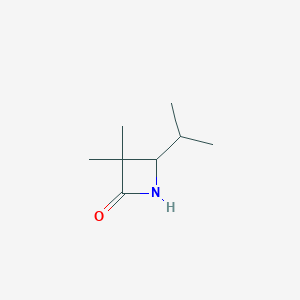
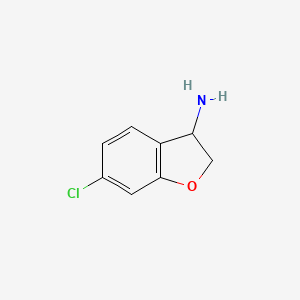
![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
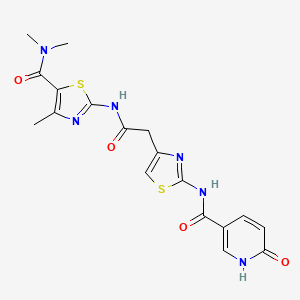
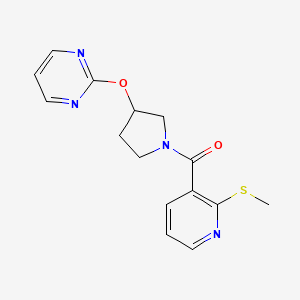
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
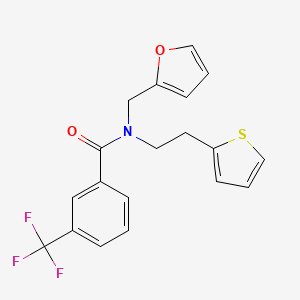
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)
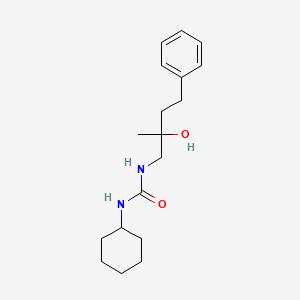
![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)
